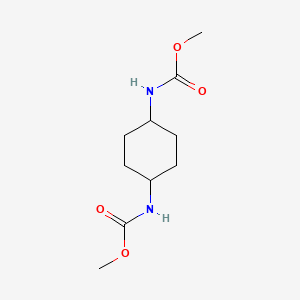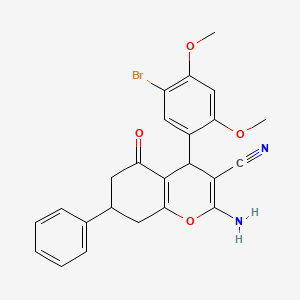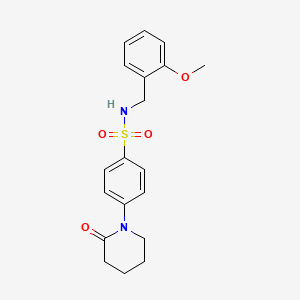
N-(2-methoxybenzyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxybenzyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as MBP-84, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of sulfonamide derivatives and has been found to exhibit promising biological activities.
Mécanisme D'action
The exact mechanism of action of N-(2-methoxybenzyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. In addition, this compound has been found to inhibit the migration and invasion of cancer cells. These effects are thought to be mediated by the inhibition of HDACs and the activation of tumor suppressor genes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-methoxybenzyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is its broad-spectrum anticancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a potentially useful drug for the treatment of various types of cancer. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of N-(2-methoxybenzyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the identification of the specific HDAC isoforms that are targeted by this compound, which could lead to the development of more specific and effective HDAC inhibitors. Additionally, the combination of this compound with other anticancer drugs or therapies could potentially enhance its efficacy and reduce its toxicity. Finally, further studies are needed to investigate the potential use of this compound in the treatment of other diseases, such as inflammatory and autoimmune diseases.
Méthodes De Synthèse
The synthesis of N-(2-methoxybenzyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves the reaction of 2-methoxybenzylamine with piperidine-2,6-dione in the presence of triethylamine, followed by the addition of benzenesulfonyl chloride. The resulting product is then purified by column chromatography to obtain pure this compound. The overall yield of this synthesis method is approximately 60%.
Applications De Recherche Scientifique
N-(2-methoxybenzyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, colon cancer, and prostate cancer. This compound has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-18-7-3-2-6-15(18)14-20-26(23,24)17-11-9-16(10-12-17)21-13-5-4-8-19(21)22/h2-3,6-7,9-12,20H,4-5,8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHGHYYRJKSUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

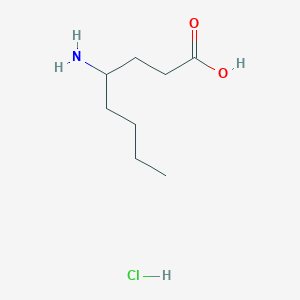
![2-[4-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1-piperazinyl]pyrimidine](/img/structure/B5235192.png)

![1-(methylsulfonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5235200.png)
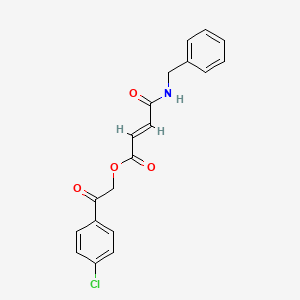
![2-[4-[(1-ethyl-1H-indol-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B5235208.png)
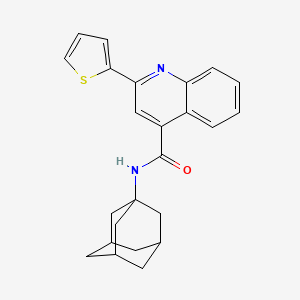
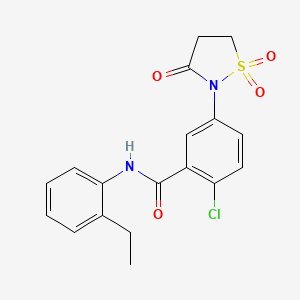
![N-[(3,4-dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-furamide](/img/structure/B5235219.png)
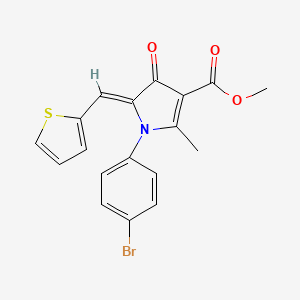
![8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5235226.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5235243.png)
